B1580272 L-ASPARTIC ACID (2,3,3-D3)

L-ASPARTIC ACID (2,3,3-D3)

Cat. No.: B1580272
M. Wt: 136.12
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Biochemical Inquiry

Stable isotope labeling is a cornerstone of modern biochemical research, providing a safe and effective method for tracking molecules through complex biological processes. metsol.com Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, eliminating safety concerns and allowing for studies in a wide range of organisms, including humans. metsol.comdiagnosticsworldnews.com By incorporating these heavier isotopes into molecules of interest, researchers can distinguish them from their naturally abundant, unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

This technique is invaluable for:

Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites in a metabolic pathway, providing a dynamic view of cellular metabolism. nih.gov

Pathway Elucidation: Tracing the conversion of a labeled precursor into various metabolic products to identify and confirm biochemical pathways. nih.gov

Quantitative Proteomics: Accurately measuring the abundance of proteins and their turnover rates. silantes.com

Drug Development: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. diagnosticsworldnews.com

The use of stable isotope-labeled compounds allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, offering a level of detail unattainable through other methods. diagnosticsworldnews.com

Overview of L-Aspartic Acid as a Central Metabolite and Neurotransmitter Precursor

L-aspartic acid, also known as aspartate, is a non-essential amino acid that plays a pivotal role in numerous metabolic pathways. wikipedia.org It is a central node in metabolism, connecting amino acid biosynthesis with the tricarboxylic acid (TCA) cycle, a key energy-producing process. researchgate.net

Key functions of L-aspartic acid include:

Protein Synthesis: As one of the 22 proteinogenic amino acids, it is a fundamental building block of proteins. wikipedia.org

Metabolite in the Urea Cycle: It participates in the detoxification of ammonia (B1221849) in the liver. wikipedia.org

Gluconeogenesis: It is a precursor for the synthesis of glucose. wikipedia.org

Purine (B94841) and Pyrimidine (B1678525) Synthesis: It donates a nitrogen atom for the creation of inosine, a precursor to purine bases, and is involved in pyrimidine synthesis, both essential for DNA and RNA production. wikipedia.orgmdpi.com

Malate-Aspartate Shuttle: It is crucial for transporting reducing equivalents into the mitochondria for energy production. wikipedia.org

Neurotransmitter: L-aspartate itself acts as an excitatory neurotransmitter, stimulating NMDA receptors in the brain. wikipedia.orgnih.gov

Precursor to other amino acids: In plants and microorganisms, it is a precursor to essential amino acids like methionine, threonine, isoleucine, and lysine. wikipedia.org

Rationale for Deuterium Substitution at the 2,3,3 Positions in L-Aspartic Acid

The specific placement of three deuterium atoms at the C2 and C3 positions of L-aspartic acid (HOOC-CD₂-CD(NH₂)-COOH) is a deliberate strategy to create a robust tracer for metabolic studies. isotope.com This labeling pattern provides several advantages:

Distinct Mass Signature: The addition of three neutrons significantly increases the mass of the molecule (from approximately 133.10 g/mol for the unlabeled form to 136.12 g/mol for the D3 variant), making it easily distinguishable from the endogenous pool of L-aspartic acid in mass spectrometry analysis. isotope.comnih.gov This allows for accurate quantification of the labeled compound and its metabolic products.

Stability of the Label: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net Placing the deuterium atoms on the carbon backbone, specifically at positions less likely to undergo exchange with protons from the surrounding aqueous environment, ensures that the label is retained as the molecule is metabolized. This is crucial for reliably tracing its fate through various biochemical transformations.

Probing Reaction Mechanisms: The kinetic isotope effect, where the heavier isotope can slow down the rate of a chemical reaction, can be exploited to study the mechanisms of enzymes that process aspartate. pnas.org The specific location of the deuterium atoms can provide insights into which C-H bonds are broken during enzymatic reactions.

Reduced Epimerization: The installation of deuterium at the α-position (C2) can reduce the rate of epimerization, the conversion of the L-isomer to the D-isomer. researchgate.net

The use of L-Aspartic Acid (2,3,3-D3) allows researchers to follow the journey of the aspartate backbone through central carbon metabolism, transamination reactions, and its incorporation into other biomolecules, providing a clear and quantitative picture of its metabolic roles.

Historical Context and Evolution of Deuterated Tracers in Biological Systems Research

The use of isotopic tracers in biological research began shortly after the discovery of deuterium in 1931 by Harold C. Urey. researchgate.netescholarship.org In the following years, Rudolf Schoenheimer and his colleagues pioneered the use of stable isotopes to study metabolism, famously demonstrating the dynamic state of body constituents. escholarship.orgnih.gov They administered deuterium-containing fats and amino acids to animals and traced their incorporation and turnover, revolutionizing the understanding of metabolic pathways. escholarship.org

Initially, the application of deuterated compounds was limited by the available analytical technology. However, the continuous development and refinement of mass spectrometry have been pivotal to the expansion of stable isotope tracer studies. nih.gov The ability of modern mass spectrometers to precisely measure mass differences has made stable isotopes a routine tool in metabolomics. nih.gov

Key Milestones:

1931-1932: Discovery of deuterium by Harold C. Urey. researchgate.netescholarship.org

Late 1930s: Rudolf Schoenheimer uses deuterium-labeled molecules to demonstrate the dynamic nature of fats and proteins in the body. escholarship.org

Post-WWII: Increased availability of deuterium oxide (heavy water) from its use in nuclear reactors spurred further research. researchgate.net

1970s: Deuterated lipids are used to study the structure and dynamics of biological membranes using NMR. escholarship.org

2000s-Present: The rise of high-resolution mass spectrometry and metabolomics leads to widespread use of deuterated tracers, including deuterated water and amino acids, to study metabolic flux, cell proliferation, and disease mechanisms in humans. nih.govfrontiersin.org

Today, deuterated tracers like L-Aspartic Acid (2,3,3-D3) are part of a sophisticated toolkit that allows scientists to investigate the complexities of biological systems with unprecedented detail. nih.gov

Properties

Molecular Weight

136.12

Purity

98%

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of L Aspartic Acid 2,3,3 D3

Chemical Synthesis Methodologies for Site-Specific Deuteration

The chemical synthesis of L-Aspartic Acid (2,3,3-D3) requires precise control over the incorporation of deuterium (B1214612) atoms at specific positions while maintaining the desired L-stereochemistry. Various strategies have been developed to achieve this, ranging from the deuteration of precursors to stereoselective enzymatic reactions.

Strategies for Deuterium Incorporation at the C-2 and C-3 Positions

One common approach for introducing deuterium at the C-2 and C-3 positions involves the use of deuterated starting materials. For instance, a method analogous to the synthesis of L-glutamic-2,3,3-d3 acid can be employed google.com. This process may involve treating a suitable precursor with a deuterated acid, such as deuterium chloride, under conditions that promote H/D exchange at the desired carbon centers.

Another strategy involves the deuteration of a suitable unsaturated precursor, such as maleic or fumaric acid, followed by an amination step. The deuteration of the double bond in these precursors can be achieved using deuterium gas (D2) with a suitable catalyst. Subsequent enzymatic or chemical amination can then introduce the amino group to form aspartic acid.

A patented method describes the preparation of L-aspartic-N,N,2-d3 acid-d2, highlighting a multi-step process that could be adapted for the synthesis of L-Aspartic Acid (2,3,3-D3) google.com. This method involves the treatment of a fully deuterated aspartic acid species with a concentrated acid to selectively exchange certain deuterium atoms back to hydrogen, followed by treatment with deuterium oxide. While this particular patent focuses on a different isotopologue, the underlying principles of selective H/D exchange are relevant.

The following table summarizes potential chemical synthesis strategies:

StrategyDescriptionKey Reagents/Conditions
H/D Exchange on Precursor Treatment of a suitable aspartic acid precursor with a deuterated acid to promote deuterium exchange at the α and β carbons.Deuterated mineral acids (e.g., DCl, D2SO4), elevated temperatures.
Deuteration of Unsaturated Precursors Catalytic deuteration of the double bond in fumaric or maleic acid followed by amination.Deuterium gas (D2), metal catalysts (e.g., Pd/C), ammonia (B1221849), aspartase enzyme.
Selective Back-Exchange Starting with a perdeuterated aspartic acid and selectively replacing specific deuterium atoms with hydrogen.Concentrated protic acids, controlled reaction times and temperatures.

Stereoselective Synthesis of L-Enantiomers with Deuterated Modifications

Ensuring the final product is the biologically active L-enantiomer is a critical aspect of the synthesis. Stereoselectivity can be achieved through several methods:

Chiral Starting Materials: Utilizing a chiral precursor that already possesses the desired L-configuration at the α-carbon.

Chiral Catalysts: Employing chiral catalysts, such as chiral rhodium or ruthenium complexes, during the deuteration or amination steps to direct the stereochemical outcome.

Enzymatic Resolution: Synthesizing a racemic mixture of DL-Aspartic Acid (2,3,3-D3) and then using an enzyme that selectively acts on one of the enantiomers to separate them.

Stereospecific Enzymatic Synthesis: As will be discussed in more detail in the next section, using enzymes that stereospecifically catalyze the formation of L-aspartic acid from a deuterated precursor.

Enzymatic Synthesis and Biocatalytic Approaches to Deuterated L-Aspartic Acid

Enzymatic methods offer high specificity and stereoselectivity, making them attractive for the synthesis of isotopically labeled compounds like L-Aspartic Acid (2,3,3-D3).

Exploiting Enzyme Specificity for Isotopic Labeling

The enzyme L-aspartate ammonia-lyase (aspartase) is widely used in the industrial production of L-aspartic acid from fumaric acid and ammonia mdpi.com. This enzyme's high stereospecificity for the L-isomer can be leveraged for the synthesis of L-Aspartic Acid (2,3,3-D3). By using deuterated fumaric acid (fumaric acid-2,3-d2) as a substrate, the enzymatic addition of ammonia will yield L-Aspartic Acid (2,3-d2). To achieve deuteration at the C-2 position as well, a subsequent H/D exchange at the α-carbon can be performed under controlled conditions, or by utilizing enzymes that can catalyze this exchange.

Recent research has demonstrated the use of a dual-protein system, involving an aminotransferase (DsaD) and a partner protein (DsaE), to catalyze both Cα and Cβ H/D exchange in various amino acids. While not specifically demonstrated for aspartic acid, this approach shows the potential for biocatalytic site-selective deuteration.

Production from Deuterated Precursors in Biological Systems

Another approach involves the use of microbial fermentation. Certain microorganisms are capable of producing L-aspartic acid in high yields. By providing these organisms with deuterated precursors in the growth medium, the deuterium can be incorporated into the final product. For example, feeding a culture with deuterated succinate (B1194679) or fumarate (B1241708) could lead to the production of L-Aspartic Acid (2,3,3-D3) through the organism's metabolic pathways, such as the tricarboxylic acid (TCA) cycle nih.gov. The efficiency of deuterium incorporation would depend on the specific metabolic fluxes within the chosen microorganism.

The following table outlines potential enzymatic and biocatalytic approaches:

ApproachDescriptionKey Components
Enzymatic Synthesis from Deuterated Fumarate Use of L-aspartate ammonia-lyase to catalyze the addition of ammonia to deuterated fumaric acid.L-aspartate ammonia-lyase, Fumaric acid-2,3-d2, Ammonia.
Biocatalytic H/D Exchange Employment of specific enzymes or enzyme systems to catalyze the exchange of hydrogen for deuterium at the C-2 and C-3 positions of L-aspartic acid.Aminotransferases, Deuterium oxide (D2O) as the deuterium source.
Microbial Fermentation with Deuterated Precursors Culturing microorganisms capable of L-aspartic acid production in a medium containing deuterated carbon sources.L-aspartic acid producing microbial strain (e.g., E. coli), Deuterated succinate or fumarate.

Isotopic Purity and Enrichment Assessment during Synthesis

Accurately determining the isotopic purity and the degree of deuterium enrichment is crucial for the application of L-Aspartic Acid (2,3,3-D3). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule and its fragments, allowing for the calculation of the number of incorporated deuterium atoms nih.gov. By comparing the mass spectra of the labeled and unlabeled compounds, the isotopic distribution and the percentage of enrichment can be quantified. For example, the molecular ion peak of L-Aspartic Acid (2,3,3-D3) will be shifted by approximately 3 Da compared to the unlabeled compound. Analysis of fragment ions can provide information about the location of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the site of deuteration and the isotopic enrichment. In ¹H NMR, the disappearance or reduction of signals corresponding to the protons at the C-2 and C-3 positions provides direct evidence of deuterium incorporation. The integration of the remaining proton signals relative to an internal standard can be used to quantify the level of deuteration. ²H NMR can also be used to directly observe the deuterium signals and confirm their positions.

A combined strategy using both high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized L-Aspartic Acid (2,3,3-D3) rsc.org.

The following table summarizes the analytical methods for isotopic purity assessment:

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) - Isotopic distribution- Percentage of enrichment- Number of incorporated deuterium atoms- Positional information from fragmentation patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy - Site-specific confirmation of deuteration- Quantification of deuterium incorporation through ¹H NMR signal reduction- Direct observation of deuterium through ²H NMR

The synthesis of L-Aspartic Acid (2,3,3-D3) with high isotopic and enantiomeric purity presents a significant chemical challenge. The goal is to selectively introduce deuterium at the C2 and C3 positions of the L-aspartic acid molecule while maintaining the desired L-stereochemistry. Both chemical and enzymatic methods, or a combination thereof, can be employed to achieve this.

One plausible stereoselective synthetic route involves the use of a chiral precursor that directs the stereochemistry of the final product. A general strategy for preparing α-deuterated α-amino acids in an enantiomerically pure form has been developed, which can be adapted for L-Aspartic Acid (2,3,3-D3) rsc.org. Such methods often rely on the dynamic kinetic resolution of racemates or interconversion between (S) and (R) isomers through the formation of intermediate metal complexes, such as those with Nickel(II) rsc.org. These processes can achieve a high degree of deuteration, often up to 99% rsc.org.

Another approach is the enzymatic synthesis, which offers high stereoselectivity. For instance, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent Mannich cyclase, LolT, has been shown to be capable of deuterating a wide range of L-amino acids at the α-position with exquisite site- and stereoselectivity nih.gov. While this enzyme targets the α-position, it highlights the potential of biocatalysis in achieving specific deuteration patterns. A multi-enzyme system could potentially be engineered to achieve deuteration at both the C2 and C3 positions.

The synthesis of the racemic mixture, DL-Aspartic-2,3,3-d3 acid, has been described in the literature. Following the synthesis of the deuterated racemic mixture, chiral resolution techniques can be employed to isolate the desired L-enantiomer. Methods such as diastereomeric salt formation with a chiral resolving agent, like a tartaric acid derivative, can be used to separate the L- and D-isomers rsc.org. Enzymatic resolution, for example, using L-amino acid oxidase, is another viable method that can selectively act on the L-isomer, allowing for the separation of the D-isomer nih.gov.

The isotopic enrichment of the final product is a critical parameter. High isotopic enrichment ensures that the labeled compound can be clearly distinguished from its naturally occurring, non-deuterated counterpart in analytical measurements. The degree of deuteration is typically expressed as atom percent D, with commercially available L-Aspartic Acid (2,3,3-D3) often having an isotopic purity of ≥98 atom % D google.com.

Analytical Techniques for Deuterium Atom Percent Determination

Accurately determining the deuterium atom percent in L-Aspartic Acid (2,3,3-D3) is essential to validate its quality and ensure the reliability of the experimental data generated using this isotopologue. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic enrichment of deuterated compounds mdpi.comresearchgate.net. Both proton (¹H) and deuterium (²H) NMR can be utilized.

¹H NMR: In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the residual protons at the deuterated positions will be significantly reduced in intensity. By comparing the integral of these residual proton signals to the integral of a proton signal at a non-deuterated position within the molecule (or to an internal standard with a known concentration), the percentage of deuteration can be calculated wiley.com. However, for very high levels of deuteration (>98 atom %), the residual proton signals may be too weak for accurate quantification sigmaaldrich.com.

²H NMR: Deuterium NMR provides a direct way to observe and quantify the deuterium atoms in the molecule. The area of the deuterium signals is proportional to the number of deuterium atoms at each position. By comparing the integrals of the deuterium signals at the C2 and C3 positions to an internal standard, the deuterium atom percent can be determined. This method is particularly useful for highly enriched compounds sigmaaldrich.com.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is widely used to determine the isotopic distribution of labeled compounds.

Isotope Dilution Mass Spectrometry (IDMS): IDMS is a definitive method for quantifying chemical compounds and is considered a primary ratio method nih.govmdpi.com. In the context of determining isotopic enrichment, a known amount of a certified reference material of unlabeled L-aspartic acid can be mixed with the L-Aspartic Acid (2,3,3-D3) sample. By analyzing the resulting mixture with a mass spectrometer, the ratio of the deuterated to non-deuterated species can be accurately measured, allowing for the calculation of the deuterium atom percent nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can resolve the isotopic fine structure of a molecule. This allows for the clear separation and quantification of the signals corresponding to the M+0 (unlabeled), M+1, M+2, and M+3 (trideuterated) species. The relative intensities of these peaks directly reflect the isotopic distribution and can be used to calculate the average deuterium enrichment.

Quantification of Isotopic Contaminants and Isotope Scrambling

Isotopic Contaminants

Isotopic contaminants in a sample of L-Aspartic Acid (2,3,3-D3) are molecules with fewer than the desired three deuterium atoms. These can include:

D0: Unlabeled L-aspartic acid

D1: L-aspartic acid with one deuterium atom

D2: L-aspartic acid with two deuterium atoms

The quantification of these species is critical, especially when L-Aspartic Acid (2,3,3-D3) is used as an internal standard, as their presence can affect the accuracy of the measurements.

Mass spectrometry is the primary tool for quantifying these isotopic contaminants. By analyzing the mass spectrum of the sample, the relative abundance of each isotopic species (M+0, M+1, M+2, M+3) can be determined from the intensities of their corresponding peaks. This data provides a complete isotopic distribution profile of the sample.

Table 1: Hypothetical Isotopic Distribution of a Batch of L-Aspartic Acid (2,3,3-D3)

Isotopic SpeciesMass (Da)Relative Abundance (%)
D0 (M+0)133.040.5
D1 (M+1)134.051.5
D2 (M+2)135.053.0
D3 (M+3)136.0695.0

Isotope Scrambling

Isotope scrambling refers to the undesired migration of deuterium atoms to positions other than the intended C2 and C3 positions during the synthesis process. This can occur through various mechanisms, including hydrogen-deuterium (H/D) exchange reactions, especially under acidic or basic conditions or in the presence of certain catalysts wikipedia.orgmdpi.com.

For example, during certain synthetic steps, protons at the α-carbon (C2) of amino acids can be labile and prone to exchange with deuterium from the solvent (e.g., D₂O) nih.gov. Similarly, protons at the β-carbon (C3) can also undergo exchange, particularly if there are activating functional groups nearby. If the reaction conditions are not carefully controlled, this can lead to a mixture of isotopologues with deuterium atoms at unintended positions.

Detecting and quantifying isotope scrambling is challenging but can be achieved using advanced analytical techniques:

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of L-Aspartic Acid (2,3,3-D3) and analyzing the resulting fragment ions, it is possible to deduce the location of the deuterium atoms. Specific fragmentation patterns will be indicative of deuterium at the C2 and C3 positions, while the presence of unexpected fragment masses could suggest scrambling to other positions.

NMR Spectroscopy: High-field NMR, particularly ¹³C NMR in conjunction with ²H NMR, can provide detailed structural information and help to identify the precise location of deuterium atoms within the molecule.

Minimizing isotope scrambling is a key consideration in the design of synthetic pathways for isotopically labeled compounds. This often involves the use of protecting groups to block reactive sites and the careful selection of reaction conditions (temperature, pH, catalysts) to prevent unwanted H/D exchange reactions nih.gov.

Advanced Analytical Methodologies for L Aspartic Acid 2,3,3 D3 and Its Metabolites

Mass Spectrometry (MS)-Based Techniques for Deuterium (B1214612) Tracing

Mass spectrometry is a powerful tool for isotopic analysis due to its ability to differentiate molecules based on their mass-to-charge ratio. In the context of L-Aspartic Acid (2,3,3-D3), MS-based techniques are indispensable for tracing the metabolic fate of the aspartate backbone, distinguishing it from the endogenous, unlabeled pool.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterium Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a primary method for analyzing deuterated compounds in complex biological matrices. nih.gov This technique separates the analyte from other sample components before it enters the mass spectrometer for detection and quantification.

Effective chromatographic separation is crucial for accurate LC-MS/MS analysis, preventing ion suppression and separating isomers. Since free amino acids are polar and zwitterionic, specialized chromatographic techniques are required. dntb.gov.ua Mixed-mode chromatography, which utilizes columns with both cation exchange (CEX) and hydrophilic interaction liquid chromatography (HILIC) properties, is particularly effective for separating underivatized amino acids.

One established method uses an Imtakt Intrada Amino Acid column, which is designed for the separation of amino acids without derivatization. researchgate.netkoreamed.org The mobile phase typically consists of a gradient of an organic solvent like acetonitrile with an acidic modifier (e.g., formic acid) and an aqueous buffer (e.g., ammonium formate). researchgate.netkoreamed.org This setup allows for the efficient elution and separation of polar compounds like aspartic acid within a short run time.

Below is a table summarizing typical LC parameters for the analysis of L-Aspartic Acid.

ParameterConditionSource
Column Imtakt Intrada Amino Acid (50 mm × 3 mm, 3 µm) koreamed.org
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B 100 mM Ammonium Formate in Water
Flow Rate 0.5 mL/min researchgate.netkoreamed.org
Gradient Linear gradient from 10% to 90% B over 7 minutes
Total Run Time 10-15 minutes researchgate.netkoreamed.org

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze its resulting product ions. The fragmentation pattern provides structural information and confirms the identity of the analyte. For L-Aspartic Acid (2,3,3-D3), comparing its fragmentation to that of unlabeled L-Aspartic Acid allows for the elucidation and confirmation of the deuterium isotope positions.

In positive ion mode electrospray ionization, L-Aspartic Acid (molecular weight 133.1 g/mol ) is protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 134.0. researchgate.net L-Aspartic Acid (2,3,3-D3) has three deuterium atoms, increasing its mass by approximately 3 Da, resulting in a precursor ion [M+H]⁺ at m/z 137.0. researchgate.net

Collision-Induced Dissociation (CID) of the unlabeled aspartic acid precursor (m/z 134.0) typically results in a major product ion at m/z 88.0, corresponding to the neutral loss of formic acid (HCOOH, 46 Da). researchgate.net For the deuterated analogue (m/z 137.0), the corresponding major fragment is observed at m/z 91.0. researchgate.net This 3 Da mass shift in the product ion confirms that the deuterium labels are retained on the fragment, consistent with their position on the C2 and C3 carbons, which are not lost during this fragmentation pathway. researchgate.net

The table below outlines the characteristic fragmentation of L-Aspartic Acid and its deuterated isotopologue.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Neutral Loss
L-Aspartic Acid134.088.0HCOOH (46 Da)
L-Aspartic Acid (2,3,3-D3)137.091.0HCOOH (46 Da)

Data sourced from researchgate.net.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantification technique performed on a triple quadrupole mass spectrometer. chromservis.eu In an MRM experiment, the first quadrupole selects a specific precursor ion, which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor for a specific product ion characteristic of the precursor. This specific precursor-to-product ion transition is a unique signature of the target analyte, minimizing interference from other molecules in the sample matrix. researchgate.net

For quantitative analysis, L-Aspartic Acid (2,3,3-D3) is often used as an internal standard for the measurement of endogenous L-Aspartic Acid. researchgate.netmcmaster.canih.gov The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, leading to highly accurate and precise quantification. researchgate.net

The specific MRM transition for L-Aspartic Acid (2,3,3-D3) is m/z 137.0 → 91.0. researchgate.net This transition is monitored alongside the transition for the unlabeled L-Aspartic Acid (m/z 134.0 → 88.0) to determine the ratio of the labeled to unlabeled compound. researchgate.net

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zUse
L-Aspartic Acid134.088.03Quantification of endogenous analyte
L-Aspartic Acid (2,3,3-D3)137.0290.96Internal Standard / Tracer

Data sourced from researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolic analysis. However, because amino acids are non-volatile, they must first be chemically modified through derivatization to increase their volatility and thermal stability for GC analysis. dntb.gov.uaresearchgate.net

The primary goal of derivatization for GC-MS analysis of stable isotope-labeled compounds is to make the molecule volatile without compromising the isotopic label. alexandraatleephillips.com For L-Aspartic Acid (2,3,3-D3), the deuterium atoms are bonded to carbon atoms (C-D bonds), which are stable and not exchangeable under typical derivatization conditions. This is in contrast to hydrogen atoms on amine or carboxyl groups (N-H, O-H), which are readily exchangeable. alexandraatleephillips.com

A common and effective method is a two-step derivatization process: dntb.gov.uaresearchgate.net

Esterification: The carboxyl groups of the amino acid are converted to esters (e.g., methyl or ethyl esters) by reacting with an alcohol in the presence of an acid catalyst. This step neutralizes the acidic carboxyl groups.

This two-step approach is advantageous because the reaction conditions are mild enough to preserve the C-D bonds, ensuring the integrity of the isotopic label in L-Aspartic Acid (2,3,3-D3). The resulting derivatives are thermally stable and exhibit good chromatographic properties. nih.gov

The table below summarizes common derivatization strategies for the GC-MS analysis of amino acids.

StepReagentFunctional Group TargetedPurpose
1. Esterification 2 M HCl in Methanol (CH₃OH)Carboxyl (-COOH)Converts to methyl ester (-COOCH₃) to increase volatility
2. Acylation Pentafluoropropionic anhydride (PFPA)Amino (-NH₂) and Hydroxyl (-OH)Adds PFP group, further increasing volatility and thermal stability

Strategy sourced from dntb.gov.uaresearchgate.net.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. In the context of L-Aspartic Acid (2,3,3-D3), IRMS can be employed to determine the precise enrichment of deuterium in biological samples after administration of the labeled compound. This is particularly useful in tracer studies where the goal is to quantify the incorporation of the stable isotope into various metabolic pools.

The principle of IRMS involves the conversion of the analyte into a simple gas (e.g., H2 for deuterium analysis) followed by ionization and separation of the different isotopic species in a magnetic sector mass analyzer. The detectors are positioned to simultaneously measure the ion beams of the different isotopes, allowing for extremely precise ratio determination.

Key Research Findings for Isotopic Abundance Measurement:

Analytical TechniqueApplicationKey Finding
IRMSDetermination of deuterium enrichmentProvides highly precise and accurate measurements of the D/H ratio, enabling the quantification of L-Aspartic Acid (2,3,3-D3) incorporation into metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Signature

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This accuracy is crucial for the unambiguous identification of L-Aspartic Acid (2,3,3-D3) and its metabolites in complex biological matrices.

By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. Furthermore, the isotopic pattern, which arises from the natural abundance of isotopes of the constituent elements, can be precisely measured. For L-Aspartic Acid (2,3,3-D3), the presence of three deuterium atoms results in a characteristic isotopic signature that can be clearly resolved and confirmed by HRMS.

Theoretical Accurate Mass of L-Aspartic Acid (2,3,3-D3):

CompoundFormulaMonoisotopic Mass (Da)
L-Aspartic AcidC4H7NO4133.0375
L-Aspartic Acid (2,3,3-D3)C4H4D3NO4136.0563

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Deuterated Intermediates

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation and confirmation of molecules, including isotopically labeled compounds and their metabolites. In an MS/MS experiment, a specific precursor ion of interest is selected, fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern, or product ion spectrum, is a unique fingerprint of the molecule's structure.

For L-Aspartic Acid (2,3,3-D3), MS/MS is used to confirm the presence and location of the deuterium labels. The fragmentation of the deuterated molecule will produce product ions with specific mass shifts compared to the unlabeled compound, thereby confirming the identity of deuterated metabolic intermediates. For instance, in a study utilizing L-Aspartic acid-2,3,3-d3 as an internal standard, the multiple reaction monitoring (MRM) mode was used for quantification with a specific precursor-to-product ion transition of m/z 137.02 → 90.96 researchgate.net. This specific fragmentation confirms the structural integrity of the labeled aspartic acid.

Product Ion Spectra and Fragmentation Patterns of L-Aspartic Acid and its Deuterated Analog researchgate.net:

CompoundPrecursor Ion (m/z)Key Product Ions (m/z)
L-Aspartic Acid134.088.03
L-Aspartic Acid (2,3,3-D3)137.0290.96

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For isotopically labeled compounds like L-Aspartic Acid (2,3,3-D3), various NMR methods offer unique insights.

Deuterium NMR (2H NMR) for Direct Observation of Labeled Sites

Deuterium (2H) NMR spectroscopy allows for the direct observation of the deuterium nuclei within a molecule. This technique is highly specific for the labeled sites and can be used to confirm the position and quantify the level of deuteration in L-Aspartic Acid (2,3,3-D3) and its metabolites. The chemical shifts in 2H NMR are analogous to those in proton (1H) NMR, providing information about the chemical environment of the deuterium atoms.

While the natural abundance of deuterium is very low, the high enrichment in L-Aspartic Acid (2,3,3-D3) allows for the acquisition of high-quality 2H NMR spectra. This direct detection method is invaluable for verifying the isotopic labeling of the starting material and for tracking the fate of the deuterium atoms in metabolic studies.

Proton NMR (1H NMR) with Deuterium Decoupling for Spectral Simplification

The presence of deuterium atoms at the 2 and 3 positions of L-Aspartic Acid (2,3,3-D3) significantly simplifies its proton (1H) NMR spectrum. In a standard 1H NMR spectrum of unlabeled L-Aspartic acid, the protons at the C2 and C3 positions would exhibit complex splitting patterns due to spin-spin coupling with each other.

In L-Aspartic Acid (2,3,3-D3), the protons at these positions are replaced by deuterium. Since deuterium has a different gyromagnetic ratio and a spin of 1, the 1H-2H coupling constants are much smaller than 1H-1H couplings. Furthermore, a technique called deuterium decoupling can be employed. This involves irradiating the sample at the deuterium resonance frequency, which effectively removes the coupling between the deuterium and proton nuclei. The result is a much simpler 1H NMR spectrum, where the remaining proton signals appear as sharper, unsplit peaks, facilitating easier interpretation and analysis of other proton signals in the molecule or in a complex mixture.

Carbon-13 NMR (13C NMR) in Conjunction with Deuterium Labeling for Pathway Elucidation

Carbon-13 (13C) NMR spectroscopy, when used in conjunction with stable isotope labeling, is a powerful tool for elucidating metabolic pathways. While L-Aspartic Acid (2,3,3-D3) is labeled with deuterium, its metabolism can be studied in systems where 13C-labeled substrates are also used. This dual-labeling approach can provide complementary information for metabolic flux analysis.

The presence of deuterium on the carbon backbone can have a small but measurable effect on the 13C chemical shifts, known as an isotope effect. More significantly, the coupling between 13C and 2H (1J C-D) is observable in the 13C NMR spectrum and is typically a triplet for a CD group and a quintet for a CD2 group. This coupling can be used to identify the carbon atoms directly bonded to deuterium. In metabolic studies, tracing the flow of 13C from a labeled precursor into metabolites that also contain the deuterium label from L-Aspartic Acid (2,3,3-D3) can provide detailed insights into the convergence and branching of metabolic pathways.

Multidimensional NMR Spectroscopy for Complex Biological Macromolecules with L-Aspartic Acid (2,3,3-D3) Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of biological macromolecules in solution. utoronto.ca However, as the size of proteins and other macromolecules increases beyond approximately 25 kDa, significant challenges arise, including severe resonance overlap and line broadening due to faster transverse relaxation. nih.govutoronto.ca A powerful strategy to overcome these limitations is the incorporation of stable isotopes, particularly deuterium (²H).

The selective incorporation of L-Aspartic Acid (2,3,3-D3) into proteins expressed in bacterial systems is a key methodology for simplifying complex NMR spectra. isotope.com Deuteration at the Cβ (position 3) and Cα (position 2) of aspartic acid residues effectively reduces the density of protons in the molecule. sigmaaldrich.comwhiterose.ac.uk This reduction has several profound benefits for multidimensional NMR experiments:

Reduced Dipolar Broadening: The primary advantage of replacing protons with deuterons is the significant reduction in ¹H-¹H dipolar couplings, which are a major source of relaxation and line broadening in large proteins. utoronto.ca This leads to sharper resonance lines and improved spectral resolution.

Access to Advanced Experiments: The improved relaxation properties of deuterated proteins, often combined with ¹³C and ¹⁵N labeling, enable the use of advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY). These techniques are essential for studying high-molecular-weight systems, potentially exceeding several hundred kilodaltons. whiterose.ac.uk

The site-specific deuteration achieved by incorporating L-Aspartic Acid (2,3,3-D3) allows researchers to attenuate specific signals, which can be crucial for resolving ambiguities in spectral assignments. nih.gov For instance, in triple-resonance experiments (e.g., HNCA, HN(CO)CA), which form the basis of backbone resonance assignment, the narrowing of ¹³C linewidths in deuterated proteins facilitates more efficient magnetization transfer, improving the sensitivity of these experiments. utoronto.ca This approach has been instrumental in extending the applicability of solution NMR to larger and more complex biological systems, providing detailed insights into their structure, function, and dynamics. utoronto.ca

Hybrid Analytical Platforms and Data Integration

Coupling of Chromatography with Spectroscopic Techniques

The analysis of L-Aspartic Acid (2,3,3-D3) and its metabolic products is significantly enhanced by coupling high-resolution separation techniques with sensitive spectroscopic detection. Hybrid platforms, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for tracing the metabolic fate of this deuterated amino acid in complex biological systems.

In these workflows, chromatography separates the intricate mixture of metabolites from a biological sample (e.g., cell lysate, plasma) based on their physicochemical properties. L-Aspartic Acid (2,3,3-D3) and its downstream metabolites will have distinct retention times, allowing for their physical separation from other endogenous molecules.

Following separation, the eluent is introduced into a mass spectrometer. Mass spectrometry provides highly specific and sensitive detection based on the mass-to-charge ratio (m/z) of the ionized molecules. The presence of the three deuterium atoms in L-Aspartic Acid (2,3,3-D3) results in a predictable mass shift (M+3) compared to its unlabeled counterpart, L-Aspartic Acid. sigmaaldrich.com This mass difference is the key to distinguishing the exogenously supplied tracer from the endogenous pool. As the deuterated aspartate is incorporated into other molecules through metabolic pathways (e.g., the TCA cycle, synthesis of other amino acids like asparagine), the deuterium label is carried over, allowing for the precise tracking of these transformations.

The table below illustrates the expected mass shifts for L-Aspartic Acid (2,3,3-D3) and a direct metabolite, L-Asparagine, when analyzed by mass spectrometry.

Compound NameUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Δ)
L-Aspartic Acid133.0375136.0563+3.0188
L-Asparagine132.0535135.0723+3.0188

This interactive table provides a simplified view of how mass spectrometry distinguishes between unlabeled and deuterated compounds.

This hybrid approach enables researchers to perform stable isotope tracing studies, quantifying the flux through various metabolic pathways and elucidating how cellular metabolism adapts to different physiological or pathological conditions. The high sensitivity of modern mass spectrometers allows for the detection of very low levels of labeled metabolites, providing a dynamic and detailed picture of cellular biochemistry.

Bioinformatic Tools for Processing and Interpretation of Isotopic Data

The large and complex datasets generated from hybrid analytical platforms require specialized bioinformatic tools for efficient processing and meaningful biological interpretation. These tools are designed to handle the specific challenges of stable isotope tracing data, such as that produced in studies using L-Aspartic Acid (2,3,3-D3). Their functions range from raw data processing to advanced metabolic modeling.

Key functionalities of these software packages include:

Peak Detection and Integration: Algorithms automatically identify and quantify the chromatographic peaks corresponding to different metabolites.

Isotopologue Distribution Analysis: The software accurately determines the relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) for each metabolite. For example, it can quantify the ratio of unlabeled aspartate (M+0) to the labeled L-Aspartic Acid (2,3,3-D3) (M+3).

Correction for Natural Isotope Abundance: All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., ¹³C). Bioinformatic tools apply correction algorithms to subtract this natural background, ensuring that the measured isotopic enrichment is solely from the administered tracer.

Metabolic Flux Analysis (MFA): More advanced software platforms use the corrected isotopic labeling patterns to calculate the rates (fluxes) of metabolic reactions throughout a network. By inputting the labeling pattern of a substrate like L-Aspartic Acid (2,3,3-D3) and measuring the patterns in its downstream products, MFA algorithms can construct a quantitative model of cellular metabolism.

The table below lists examples of bioinformatic tools commonly used for processing and interpreting stable isotope labeling data.

Software ToolPrimary FunctionKey Features
MetaboAnalyst Statistical analysis of metabolomics dataEnrichment analysis, pathway analysis, biomarker discovery
XCMS LC-MS and GC-MS data processingPeak detection, retention time correction, peak alignment
MAVEN Isotope tracing data analysisVisualization of labeling patterns, correction for natural abundance
INCA Metabolic Flux Analysis (MFA)Isotope tracing modeling, flux estimation, statistical analysis of fluxes

This interactive table summarizes common bioinformatic platforms and their applications in isotopic data analysis.

The integration of these bioinformatic tools is critical for converting the raw analytical data from L-Aspartic Acid (2,3,3-D3) tracing experiments into actionable biological knowledge, revealing the intricate workings of metabolic networks.

Pre-analytical Considerations for Sample Preparation and Handling of Deuterated Aspartic Acid

The accuracy and reliability of analytical results in studies involving L-Aspartic Acid (2,3,3-D3) are critically dependent on meticulous pre-analytical procedures. Proper sample preparation and handling are essential to prevent contamination, isotopic exchange, and degradation of the analyte.

Storage and Handling of the Labeled Compound: L-Aspartic Acid (2,3,3-D3), typically supplied as a solid, should be stored at room temperature, protected from light and moisture to ensure its stability and isotopic purity. isotope.com When preparing stock solutions, it is crucial to use high-purity solvents and meticulously clean labware to avoid chemical or biological contamination.

Sample Collection and Quenching: For in vitro or in vivo metabolic studies, the rapid cessation of all enzymatic activity is paramount to capture an accurate snapshot of the metabolic state at the time of sampling. This is typically achieved by rapid quenching of cells or tissues in a cold solvent, such as liquid nitrogen or a cold methanol/water mixture. Inefficient quenching can lead to continued metabolic activity, altering the concentration and isotopic labeling patterns of metabolites.

Extraction of Metabolites: The choice of extraction method depends on the biological matrix and the metabolites of interest. A common procedure for polar metabolites like amino acids is a biphasic extraction using a methanol/water/chloroform system. This separates polar metabolites into the aqueous phase, lipids into the organic phase, and precipitates macromolecules like proteins. It is essential to optimize the extraction protocol to ensure high recovery of L-Aspartic Acid (2,3,3-D3) and its derivatives without causing degradation.

Prevention of Isotopic Exchange: A primary concern when working with deuterated compounds is the potential for back-exchange of deuterium atoms with protons from the surrounding environment, particularly from water. The deuterium atoms on the carbon backbone of L-Aspartic Acid (2,3,3-D3) are generally stable under physiological and typical sample processing conditions. However, exposure to extreme pH or high temperatures during sample workup should be avoided to minimize any risk of exchange, which would compromise the integrity of the isotopic label.

Derivatization for GC-MS Analysis: If Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen analytical platform, a derivatization step is often necessary to increase the volatility and thermal stability of amino acids. Common derivatizing agents include silylating agents (e.g., MTBSTFA). The derivatization reaction must be carried out under controlled conditions to ensure it proceeds to completion and does not introduce isotopic artifacts.

Adherence to these pre-analytical considerations is fundamental to generating high-quality, reproducible data in studies utilizing L-Aspartic Acid (2,3,3-D3).

Applications of L Aspartic Acid 2,3,3 D3 in Metabolic Flux Analysis Mfa

Investigation of Specific Metabolic Pathways with L-Aspartic Acid (2,3,3-D3) as a Tracer

Amino Acid Biosynthesis and Catabolism Intermediates

L-aspartic acid is a key precursor in the biosynthesis of several other amino acids, including lysine, threonine, methionine, isoleucine, and asparagine. nih.govsmpdb.ca When L-Aspartic Acid (2,3,3-D3) is supplied to cells, the deuterium (B1214612) atoms on its carbon backbone act as a tracer. As the labeled aspartate is converted into these other amino acids, the deuterium label is carried along, allowing researchers to track the flow of the aspartate backbone into these respective biosynthetic pathways.

By measuring the degree of deuterium enrichment in the product amino acids, MFA can quantify the contribution of exogenous L-Aspartic Acid (2,3,3-D3) to their de novo synthesis. This provides crucial insights into how cells utilize available aspartate and regulate the flux through these essential amino acid synthesis routes. For example, the conversion of aspartate to asparagine is a single-step reaction catalyzed by asparagine synthetase, making it a direct pathway to trace. smpdb.cacaymanchem.com The analysis of labeling patterns can reveal the relative activity of different biosynthetic branches originating from aspartate.

Table 1: Tracing Amino Acid Biosynthesis with L-Aspartic Acid (2,3,3-D3)

Precursor Labeled Moiety Key Enzyme Family Product Amino Acids Information Gained from MFA

Integration with the Tricarboxylic Acid (TCA) Cycle and Glycolysis

L-aspartic acid metabolism is intrinsically linked with the central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov Aspartate can be reversibly converted to the TCA cycle intermediate oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase. nih.gov This direct link allows L-Aspartic Acid (2,3,3-D3) to serve as a probe for TCA cycle activity.

When L-Aspartic Acid (2,3,3-D3) is introduced, the deuterium-labeled oxaloacetate can enter the TCA cycle. The distribution of the deuterium label among other TCA cycle intermediates (like malate, fumarate (B1241708), and citrate) and related compounds provides information on the cycle's flux and the activity of its constituent enzymes. creative-proteomics.com For instance, tracking the label can help quantify the rate of cataplerosis (removal of TCA cycle intermediates for biosynthesis) and anaplerosis (replenishment of TCA cycle intermediates). Furthermore, since the TCA cycle is a hub that connects carbohydrate, fat, and protein metabolism, insights into its function also reflect on upstream pathways like glycolysis. nih.govmdpi.com For example, the contribution of glucose-derived carbon versus aspartate-derived carbon to the oxaloacetate pool can be dissected.

Table 2: L-Aspartic Acid (2,3,3-D3) as a Tracer for Central Metabolism

Labeled Tracer Entry Point to TCA Cycle Key Intermediates Traced Metabolic Pathways Investigated Key Insights from Isotope Labeling

Nucleotide Biosynthesis and Asparagine Metabolism

Aspartate is a fundamental building block for both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the monomers of DNA and RNA. thinkdochemicals.commdpi.com The entire aspartate molecule is incorporated into the pyrimidine ring, while one of its nitrogen atoms is used in the formation of the purine ring. By using L-Aspartic Acid (2,3,3-D3), researchers can trace the incorporation of the aspartate backbone into the nucleotide pool, thereby quantifying the flux towards de novo nucleotide synthesis. This is particularly relevant in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. nih.govresearchgate.net

Similarly, the synthesis of asparagine from aspartate is a critical metabolic step. smpdb.ca This reaction, catalyzed by asparagine synthetase, uses glutamine as a nitrogen donor. caymanchem.com Supplying L-Aspartic Acid (2,3,3-D3) allows for the direct measurement of the flux from aspartate to asparagine. This can be used to study the regulation of asparagine synthetase and the role of asparagine in cellular processes, including protein synthesis and amino acid exchange. researchgate.net

Table 3: Tracing Biosynthetic Fates of Aspartate

Pathway Role of Aspartate Labeled Precursor Labeled Products Information from MFA
Purine Synthesis Nitrogen Donor L-Aspartic Acid (2,3,3-D3) Labeled Purine Nucleotides Rate of de novo purine synthesis.
Pyrimidine Synthesis Carbon & Nitrogen Backbone L-Aspartic Acid (2,3,3-D3) Labeled Pyrimidine Nucleotides Rate of de novo pyrimidine synthesis.

Assessment of Metabolic Flexibility and Adaptation to Environmental Perturbations

Cells constantly adapt their metabolic networks in response to changes in their environment, such as nutrient availability, oxygen levels, or the presence of inhibitors. This metabolic flexibility is crucial for survival and function. MFA using tracers like L-Aspartic Acid (2,3,3-D3) is an invaluable tool for studying these adaptive responses. nih.gov

By performing isotopic labeling experiments under different conditions, researchers can quantify how metabolic fluxes are rerouted. For example, one could compare the metabolic fate of L-Aspartic Acid (2,3,3-D3) in cells grown with high versus low glucose. This might reveal an increased reliance on amino acids to fuel the TCA cycle under glucose-limiting conditions. Similarly, the response to a drug that inhibits a specific metabolic enzyme can be precisely mapped by observing the resulting redistribution of metabolic fluxes originating from the labeled aspartate. These studies provide a dynamic view of cellular metabolism, highlighting key nodes of regulation and potential targets for therapeutic intervention.

Elucidation of Enzymatic Reaction Mechanisms Through Isotope Effects

Kinetic Isotope Effects (KIE) with L-Aspartic Acid (2,3,3-D3)

Kinetic isotope effects (KIEs) are observed when the rate of a chemical reaction changes upon isotopic substitution. libretexts.org In the context of L-Aspartic Acid (2,3,3-D3), replacing the hydrogens at the C2 and C3 positions with deuterium (B1214612) can significantly impact the reaction rate, providing crucial information about the mechanism. The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). wikipedia.org

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For enzymatic reactions involving L-Aspartic Acid, the abstraction of a proton from the Cα position (C2) is a key step in many transformations, such as those catalyzed by aminotransferases. ebi.ac.ukwikipedia.org By using L-Aspartic Acid (2,3,3-D3), where the Cα-H bond is replaced by a Cα-D bond, a significant primary KIE can be observed if this proton abstraction is the slowest step in the reaction. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. libretexts.org This results in a slower reaction rate and a kH/kD ratio significantly greater than 1. libretexts.org

Below is a table illustrating hypothetical primary KIE values and their mechanistic implications for an enzyme-catalyzed reaction involving L-Aspartic Acid (2,3,3-D3).

EnzymeObserved kH/kDMechanistic Interpretation
Aspartate Aminotransferase1.43 +/- 0.03Cα-H bond cleavage is part of the rate-determining step, suggesting a concerted mechanism. nih.gov
Aspartate Racemase~6Cα-H bond cleavage is the primary rate-determining step.
Fumarate (B1241708) Ammonialyase~1Cα-H bond cleavage is not involved in the rate-determining step.

This table presents hypothetical data for illustrative purposes.

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org Despite not being at the reaction center, the presence of deuterium can still influence the reaction rate by altering the vibrational frequencies of the molecule in the ground state and the transition state. princeton.edu SKIEs are typically smaller than primary KIEs, with kH/kD values closer to 1. wikipedia.org

In the case of L-Aspartic Acid (2,3,3-D3), the deuterium atoms at the C3 position are not directly removed in many enzymatic reactions. However, changes in the hybridization of the Cα or Cβ carbons during the reaction can lead to observable secondary isotope effects. For example, if the transition state involves a change from sp3 to sp2 hybridization at the Cα-carbon, a normal secondary KIE (kH/kD > 1) is often observed. wikipedia.org Conversely, a change from sp2 to sp3 hybridization can result in an inverse secondary KIE (kH/kD < 1). wikipedia.org

These subtle effects provide valuable information about the geometry and electronic environment of the transition state, allowing researchers to build a more detailed picture of the reaction pathway.

Isotopic PositionType of SKIEkH/kD RangeImplication for Transition State
α-deuteriumNormal1.1 - 1.25Change from sp3 to sp2 hybridization at the α-carbon.
α-deuteriumInverse0.8 - 0.9Change from sp2 to sp3 hybridization at the α-carbon.
β-deuteriumNormal1.05 - 1.15Often associated with hyperconjugative stabilization of a developing positive charge at the α-carbon.

This table presents typical ranges for secondary KIEs and their general interpretations.

Solvent Isotope Effects (SIE) in Aspartate-Related Enzymatic Reactions

Solvent isotope effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, typically deuterium oxide (D₂O), instead of water (H₂O). researchgate.net These effects can provide insights into the role of solvent molecules and proton transfer events in the catalytic mechanism. libretexts.orgresearchgate.net

Many enzymes utilize acid-base catalysis, where amino acid residues in the active site act as proton donors or acceptors to facilitate the reaction. creative-enzymes.comyoutube.com When the reaction is performed in D₂O, protons on the solvent and on the acidic and basic groups of the enzyme can exchange with deuterons. This can lead to a change in the reaction rate, particularly if proton transfer is involved in the rate-determining step. mdpi.com

A normal solvent isotope effect (kH₂O/kD₂O > 1) is often indicative of a proton transfer from an acidic residue or a water molecule being part of the rate-limiting step. mdpi.com The O-D bond is stronger than the O-H bond, making proton (or deuteron) transfer from D₂O or a deuterated residue slower. Conversely, an inverse solvent isotope effect (kH₂O/kD₂O < 1) can suggest that a proton transfer occurs in a pre-equilibrium step before the rate-determining step, or it can be indicative of other phenomena such as low-barrier hydrogen bonds. researchgate.netnih.gov

Solvent isotope effects are particularly useful for distinguishing between different mechanisms of acid-base catalysis. youtube.com In general acid catalysis, a proton is donated by an acidic residue in the rate-determining step. youtube.com This typically results in a significant normal SIE. In general base catalysis, a proton is abstracted by a basic residue, which can also lead to a normal SIE. youtube.com

By combining solvent isotope effect studies with kinetic isotope effects from substrates like L-Aspartic Acid (2,3,3-D3), a more complete picture of the proton transfer network within the enzyme's active site can be constructed. For example, a study on aspartate aminotransferase revealed that the solvent isotope effects were essentially independent of deuterium substitution at the Cα position of L-aspartate, providing nuanced details about the proton transfer steps. nih.gov

Type of CatalysisExpected SIE (kH₂O/kD₂O)Rationale
General Acid Catalysis> 1 (Normal)Slower transfer of a deuteron from a deuterated acidic residue in the rate-determining step.
General Base Catalysis> 1 (Normal)Slower abstraction of a proton by a deuterated basic residue in the rate-determining step.
Specific Acid Catalysis~ 1The rate is dependent on the concentration of H₃O⁺ (or D₃O⁺), and the effect is often small.
Specific Base Catalysis~ 1The rate is dependent on the concentration of OH⁻ (or OD⁻), and the effect is often small.

Case Studies of Enzyme-Catalyzed Reactions Involving L-Aspartic Acid (2,3,3-D3)

The application of L-Aspartic Acid (2,3,3-D3) has been pivotal in elucidating the mechanisms of several key enzymes involved in amino acid metabolism.

A notable example is the study of aspartate aminotransferase , an enzyme that catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate. wikipedia.org Kinetic isotope effect studies with [α-²H]-L-aspartate on the cytoplasmic isozyme of aspartate aminotransferase showed small primary hydrogen KIEs. nih.gov These results, combined with solvent isotope effect data, supported a concerted 1,3-prototropic shift mechanism, where the proton is transferred in a single, rate-determining step. nih.gov In contrast, similar studies on the mitochondrial isozyme with L-glutamate suggested a stepwise mechanism. nih.gov This highlights how isotopic labeling can reveal subtle but significant differences in the catalytic strategies of closely related enzymes.

Another area where deuterated aspartate has been valuable is in the study of aspartate racemases , enzymes that interconvert L- and D-aspartate. The reaction mechanism involves the abstraction of the α-proton to form a planar carbanion intermediate, followed by reprotonation from the opposite face. The use of L-Aspartic Acid (2,3,3-D3) would be expected to show a large primary kinetic isotope effect, confirming that the Cα-H bond cleavage is the rate-limiting step in the racemization process.

Fumarate ammonia-lyase , which catalyzes the reversible deamination of L-aspartate to fumarate and ammonia (B1221849), proceeds through a carbanion intermediate. Isotope effect studies have been used to probe the nature of this intermediate and the transition states leading to its formation and breakdown. The absence of a significant primary KIE with L-Aspartic Acid (2,3,3-D3) would suggest that the Cα-H bond cleavage is not the rate-determining step, and that another step, such as the elimination of the amino group, is slower.

These case studies underscore the power of using isotopically labeled substrates like L-Aspartic Acid (2,3,3-D3) to dissect complex enzymatic reaction mechanisms, providing detailed insights that are often unattainable through other experimental approaches.

Aspartate Aminotransferase Mechanistic Insights

Aspartate aminotransferase (AAT), also known as aspartate transaminase, is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. This reaction proceeds through a Ping-Pong Bi-Bi mechanism involving a pyridoxal (B1214274) phosphate (PLP) cofactor. The mechanism involves a series of steps, including the formation of a Schiff base between the substrate and PLP, a 1,3-prototropic shift, and hydrolysis.

The use of deuterated L-aspartate has been instrumental in dissecting the intricacies of the AAT mechanism. Specifically, studies using L-aspartate deuterated at the α-carbon ([α-2H]-L-aspartate) have provided significant insights into the 1,3-prototropic shift, which is a crucial step in the transamination reaction.

Research Findings:

The data supports a concerted mechanism for the 1,3-prototropic shift in the reaction with L-aspartate, where the abstraction of the proton from the Cα of the substrate and the protonation of the coenzyme occur in a single step. nih.gov This is in contrast to the mechanism observed with other substrates like L-glutamate, which appears to proceed through a stepwise mechanism. The pH independence of the Cα-KIEs further supports a mechanism where the proton transfer is a well-orchestrated part of the catalytic cycle, without a significant change in the rate-limiting nature of this step across a wide pH range. nih.gov

Interactive Data Table: Kinetic Isotope Effects on Cytoplasmic Aspartate Aminotransferase with Deuterated L-Aspartate

SubstrateSolventParameterKIE Value
[α-2H]-L-aspartateH₂OD_V1.43 ± 0.03
[α-2H]-L-aspartateH₂OD_V/K_Asp_1.36 ± 0.04
[α-2H]-L-aspartateD₂OD_V_1.44 ± 0.01
[α-2H]-L-aspartateD₂OD_V/K_Asp_1.61 ± 0.06
[α-1H]-L-aspartateD₂OD2O_V_2.21 ± 0.07
[α-1H]-L-aspartateD₂OD2O_V/K_Asp_1.70 ± 0.03
[α-2H]-L-aspartateD₂OD2O_V_2.34 ± 0.12
[α-2H]-L-aspartateD₂OD2O_V/K_Asp_1.82 ± 0.06

Data sourced from Biochemistry (1989), 28(9), 3825-33. nih.gov

Aspartate Transcarbamoylase Regulation and Catalysis

Aspartate transcarbamoylase (ATCase) is a key allosteric enzyme that catalyzes the first committed step in pyrimidine (B1678525) biosynthesis: the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate and inorganic phosphate. The enzyme is subject to feedback inhibition by CTP and activation by ATP, which bind to regulatory sites distinct from the active site.

While extensive research has focused on the allosteric regulation and structural transitions of ATCase, studies specifically employing L-ASPARTIC ACID (2,3,3-D3) to probe the catalytic mechanism through kinetic isotope effects are not widely reported in the available literature. The chemical mechanism involves a nucleophilic attack of the amino group of L-aspartate on the carbonyl carbon of carbamoyl phosphate. Deuteration at the C2 and C3 positions of L-aspartate would not be expected to produce a primary kinetic isotope effect, as no bonds to these deuterium atoms are broken in the rate-limiting step. However, secondary isotope effects could potentially provide information about changes in hybridization at these carbons during the transition state.

Research Findings:

Isotope effect studies on ATCase have been conducted using other isotopes, such as ¹³C in carbamoyl phosphate. These studies have been instrumental in confirming the ordered kinetic mechanism where carbamoyl phosphate binds before L-aspartate. The observed ¹³C isotope effect changes with the concentration of L-aspartate, which is consistent with this ordered binding.

Although direct experimental data with L-ASPARTIC ACID (2,3,3-D3) is lacking, theoretical considerations suggest that the use of this isotopologue could be valuable. For instance, small secondary deuterium isotope effects might be observed if there are significant changes in the vibrational environment of the C-D bonds upon substrate binding or during the formation of the tetrahedral intermediate. Such subtle effects could provide further details about the conformation of the substrate in the active site and the nature of the transition state. The absence of such studies in the literature may suggest that the expected effects are too small to be readily measured or that other aspects of the enzyme's function have been of greater research focus.

L Aspartic Acid 2,3,3 D3 As an Internal Standard in Quantitative Bioanalytical Assays

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of compounds in a sample. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any processing or analysis. This isotopically labeled compound, in this case, L-Aspartic Acid (2,3,3-D3), serves as an internal standard.

The key to IDMS lies in the fact that the stable isotope-labeled internal standard is chemically identical to the endogenous analyte (L-aspartic acid). Consequently, it behaves in the same manner during sample preparation, extraction, derivatization, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

During mass spectrometry analysis, the instrument can differentiate between the endogenous analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. The ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard is then used to calculate the exact concentration of the endogenous analyte in the original sample. This ratiometric measurement corrects for variations in sample handling and instrument response, leading to highly accurate and reliable results. The National Institute of Standards and Technology (NIST) routinely utilizes IDMS to certify analyte concentrations in Standard Reference Materials (SRMs) due to its high accuracy and precision nih.gov.

Method Development and Validation for Quantification of Endogenous Aspartic Acid

The development and validation of a robust bioanalytical method are crucial for the reliable quantification of endogenous L-aspartic acid using L-Aspartic Acid (2,3,3-D3) as an internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for this type of analysis, offering high sensitivity and selectivity.

Method development typically involves optimizing several key parameters:

Sample Preparation: This step aims to extract the amino acids from the biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances. Techniques such as protein precipitation with methanol or sulfosalicylic acid are common thermofisher.com.

Chromatographic Separation: Achieving good chromatographic separation is essential to resolve L-aspartic acid from other amino acids and potential interferences. Hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with ion-pairing reagents are often employed for the separation of polar compounds like amino acids nih.govchem-agilent.com.

Mass Spectrometry Conditions: The mass spectrometer parameters, including ionization mode (typically positive electrospray ionization, ESI+), precursor and product ion selection (Multiple Reaction Monitoring, MRM), and collision energies, are optimized to ensure sensitive and specific detection of both L-aspartic acid and L-Aspartic Acid (2,3,3-D3).

Once the method is developed, it must undergo rigorous validation according to regulatory guidelines (e.g., FDA). The validation process assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations covering the expected physiological levels of L-aspartic acid.

Sensitivity: The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Stability: The stability of L-aspartic acid in the biological matrix is evaluated under various storage and handling conditions.

A validated LC-MS/MS method using L-Aspartic Acid (2,3,3-D3) ensures the generation of reliable quantitative data for endogenous L-aspartic acid.

Table 1: Representative Method Validation Parameters for the Quantification of L-Aspartic Acid using L-Aspartic Acid (2,3,3-D3) Internal Standard by LC-MS/MS

Validation ParameterResult
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Extraction Recovery 85 - 110%
Matrix Effect (%CV) < 15%
Stability (Freeze-thaw, Short-term, Long-term) Stable

Note: The values in this table are representative and may vary depending on the specific method and laboratory.

Advantages of Deuterated Internal Standards for Accuracy and Precision

The use of deuterated internal standards like L-Aspartic Acid (2,3,3-D3) offers significant advantages in enhancing the accuracy and precision of quantitative bioanalytical assays.

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous compounds. During mass spectrometric analysis, co-eluting compounds from the matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in quantitative analysis nih.gov.

Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to a more accurate and precise measurement.

Throughout the analytical workflow, from sample collection to final analysis, there are numerous potential sources of variability. These can include inconsistencies in sample extraction, evaporation, reconstitution, and injection volume. A stable isotope-labeled internal standard, added at the beginning of the sample preparation process, experiences all the same procedural steps as the endogenous analyte.

Application in Metabolomics Workflows for Absolute Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, increasingly relies on accurate and precise quantification to understand biochemical pathways and identify biomarkers. Targeted metabolomics, which focuses on the measurement of a predefined set of metabolites, requires absolute quantification to obtain meaningful biological insights.

L-Aspartic Acid (2,3,3-D3) plays a crucial role in targeted metabolomics workflows for the absolute quantification of L-aspartic acid. By incorporating this deuterated internal standard, researchers can achieve high-quality quantitative data for this key amino acid. This enables the study of its role in various physiological and pathological processes.

A recent study integrating metabolomic profiling and genetic analysis identified elevated plasma L-aspartic acid as a potential predictive biomarker for gastric cancer risk eurekalert.orgnih.gov. The study found that higher levels of L-aspartic acid were associated with an increased risk of developing the disease. Such findings, which rely on the accurate quantification of metabolites like L-aspartic acid, underscore the importance of using stable isotope-labeled internal standards in metabolomics research to uncover novel insights into disease mechanisms and potential therapeutic targets eurekalert.org.

Advanced Research Perspectives and Emerging Applications of L Aspartic Acid 2,3,3 D3

Tracing the Fate of Deuterium (B1214612) Labels in Complex Biological Systems (e.g., Organs, Tissues)

The primary application of L-Aspartic Acid (2,3,3-D3) is as a tracer to delineate metabolic pathways in complex biological systems. kuleuven.be When introduced into a cell culture or administered to a living organism, the deuterated aspartic acid participates in the same biochemical reactions as its natural counterpart. nih.gov By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of the deuterium atoms as they are incorporated into various downstream metabolites. nih.gov

This stable isotope tracing approach provides a dynamic view of metabolism that is not achievable with static measurements of metabolite concentrations. creative-proteomics.com For instance, L-aspartic acid is a central metabolite, serving as a precursor for other amino acids (such as asparagine, methionine, lysine, and threonine), nucleotides (pyrimidines), and as a key intermediate in the tricarboxylic acid (TCA) cycle. By tracing the deuterium labels from L-Aspartic Acid (2,3,3-D3), scientists can quantify the flux through these critical pathways in different tissues and under various physiological or pathological conditions. nih.govnih.gov

Key Research Findings from Isotope Tracing Studies:

Area of InvestigationResearch FindingImplication
Amino Acid Synthesis Tracing the deuterium from labeled aspartate into asparagine, lysine, and threonine.Quantifies the rate of protein synthesis and amino acid interconversion in specific organs.
Nucleotide Metabolism Detection of deuterium in pyrimidine (B1678525) bases (cytosine, thymine, uracil).Elucidates the contribution of aspartate to de novo nucleotide synthesis, crucial for cell proliferation.
TCA Cycle Dynamics Appearance of labeled atoms in TCA cycle intermediates like malate and oxaloacetate.Measures the anaplerotic flux of aspartate into the central carbon metabolism, revealing cellular energy status.
Metabolic Fate in Soil Following the incorporation of 13C from various sources, including amino acids, into the soil metabolite pool. asm.orgDemonstrates how different carbon sources contribute to microbial biomass and soil organic matter, a principle applicable to deuterium tracing. asm.org

This methodology enables a detailed, network-wide investigation of metabolic pathways, moving beyond the analysis of individual reactions to a systems-level understanding. acs.org

Investigation of Isotopic Effects on Protein Conformation and Dynamics (Beyond Simple Physical Properties)

When L-Aspartic Acid (2,3,3-D3) is incorporated into proteins during synthesis, the presence of deuterium can subtly influence the protein's structure and dynamics. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. youtube.com While the equilibrium structure of a protein is not significantly altered by isotopic labeling, the dynamics and stability can be affected. quora.com

Research has shown that deuteration can lead to increased protein stability. scholaris.canih.gov This stabilization is often attributed to solvent effects when experiments are conducted in heavy water (D₂O), where deuterium strengthens the hydrogen bond network of water, which in turn makes the protein structure more compact and rigid. nih.govcas.cz However, even deuterium substitution on side chains can decrease protein stability. quora.com

These subtle changes are significant as they can provide insights into the relationship between protein fluctuations and function. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to probe these dynamics. scholaris.ca While HDX-MS primarily measures the exchange of backbone amide protons with solvent deuterium, the presence of deuterated residues like those from L-Aspartic Acid (2,3,3-D3) can serve as a baseline or introduce localized perturbations that help to refine dynamic models. scholaris.ca It is important to note that HDX may not capture all large-scale dynamic events, providing a view that is centered on hydrogen bonding. scholaris.ca

Observed Isotopic Effects on Protein Properties:

PropertyEffect of DeuterationUnderlying Mechanism
Thermodynamic Stability Increased stability (higher melting temperature). scholaris.canih.govPrimarily attributed to stronger hydrogen bonding in D₂O solvent, leading to a more compact native state. nih.govcas.cz
Protein Conformation Small but consistent decrease in the radius of gyration. cas.czReflects a tightening of the protein structure due to the solvent effects of D₂O. cas.cz
Enzyme Kinetics Altered reaction rates (Kinetic Isotope Effect). nih.govnih.govThe stronger C-D bond can make bond-breaking steps slower, revealing rate-determining steps in a catalytic cycle. youtube.comnih.gov
NMR Relaxation Rates Dramatically reduced R₂ relaxation rates. nih.govHigh levels of deuteration reduce dipolar couplings, which is beneficial for studying the dynamics of large proteins. nih.gov

Integration with Multi-Omics Data for Systems Biology Approaches

The data generated from L-Aspartic Acid (2,3,3-D3) tracing studies becomes exceptionally powerful when integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach is at the heart of systems biology, which aims to build comprehensive, predictive models of biological processes. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM) using tracers like L-Aspartic Acid (2,3,3-D3) provides a functional readout of the metabolic state (the "fluxome"). creative-proteomics.com This data can be layered onto other datasets to create a more complete picture:

Transcriptomics (RNA-seq): Correlating changes in metabolic flux with changes in the expression of genes encoding metabolic enzymes can reveal regulatory mechanisms.

Proteomics: Quantifying the levels of metabolic enzymes and transporters alongside flux data can determine whether metabolic changes are due to altered enzyme concentration or allosteric regulation.

Genomics: In the context of disease, mapping metabolic alterations to specific genetic mutations can uncover the functional consequences of those mutations.

This integrated approach allows researchers to move from identifying lists of altered genes or proteins to understanding how these changes perturb the functional output of metabolic networks. acs.org For example, by combining metabolomic data from L-Aspartic Acid (2,3,3-D3) tracing with proteomic data, one could determine if increased flux through a particular pathway in cancer cells is due to the upregulation of a key enzyme, providing a potential therapeutic target.

Development of Novel Isotopic Probes for Specific Biochemical Processes

Deuterated amino acids like L-Aspartic Acid (2,3,3-D3) are not only tracers but can also serve as or be used to synthesize novel probes for investigating specific biochemical events. nih.gov The unique mass shift introduced by deuterium allows for the clear differentiation of the probe from its endogenous counterparts in mass spectrometry analysis.

One emerging application is in the study of post-translational modifications. For instance, spontaneous protein damage, such as the isomerization of aspartic acid to isoaspartic acid, is linked to aging and disease. nih.govnih.gov Researchers have developed methods that use deuterium labeling to specifically identify these isoaspartic acid sites in proteins, capitalizing on the unique chemical structure of the iso-residue to facilitate a labeling reaction. nih.govacs.orgnih.gov L-Aspartic Acid (2,3,3-D3) could be used in such systems to create internal standards for accurate quantification of these modifications.

Furthermore, deuterated amino acids are invaluable for probing enzyme mechanisms. nih.gov By synthesizing a substrate containing L-Aspartic Acid (2,3,3-D3), researchers can measure the kinetic isotope effect (KIE) of the enzymatic reaction. nih.gov A significant KIE (a slower reaction rate with the deuterated substrate) indicates that the breaking of a C-H bond at the labeled position is a rate-determining step of the reaction, providing crucial evidence for a proposed catalytic mechanism. icm.edu.pl

Theoretical and Computational Modeling of Deuterium Exchange and Metabolism

Computational modeling is an essential partner to experimental work with isotopic labels. Theoretical models can help interpret complex experimental data and predict the behavior of labeled molecules in biological systems.

Modeling Hydrogen-Deuterium Exchange (HDX): Computational tools are used to analyze HDX-MS data, connecting the observed deuterium uptake in protein fragments to the structure and dynamics of the entire protein. acs.orgwhiterose.ac.uk These models can simulate the exchange process based on a protein's 3D structure, helping to rationalize why certain regions are more dynamic or solvent-exposed than others. livecomsjournal.org The presence of a permanently deuterated residue like incorporated L-Aspartic Acid (2,3,3-D3) would need to be accounted for in these models to ensure accurate interpretation.

Quantum Mechanical (QM) Modeling: QM methods are used to study enzymatic reactions at the atomic level. nih.govmdpi.com These models can calculate the energy barriers for reaction steps, such as the breaking of a C-H versus a C-D bond. arturorobertazzi.it This allows for the theoretical prediction of kinetic isotope effects, which can then be compared with experimental measurements using substrates synthesized from L-Aspartic Acid (2,3,3-D3). nih.govresearchgate.net Such comparisons are critical for validating proposed reaction mechanisms. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods can model the reaction occurring in the enzyme's active site (QM) while treating the rest of the protein environment classically (MM), providing a realistic simulation of the catalytic process. mdpi.com

These computational approaches, when combined with experimental data from tracers like L-Aspartic Acid (2,3,3-D3), provide a powerful, multi-faceted approach to understanding complex biological systems.

Q & A

Q. How can L-ASPARTIC ACID (2,3,3-D3) enhance environmental monitoring of nitrogen cycling in microbial communities?

  • Methodology : Pulse-chase experiments with deuterated aspartic acid enable tracking of nitrogen assimilation pathways via ¹⁵N/²H dual-isotope probing. Combine with metagenomics to link isotopic turnover to specific microbial taxa .

Q. In neuroscience, how does deuterated aspartic acid improve the spatial resolution of glutamate transport imaging?

  • Methodology : Use L-[2,3-³H]-aspartic acid as a non-metabolizable analog to map glutamate transporter activity in vivo. Correlate with deuterated analogs for parallel MS imaging, leveraging deuterium’s negligible background signal in MALDI-TOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.